molecular formula C20H22N2OS B5028134 7-Methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

7-Methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B5028134
M. Wt: 338.5 g/mol
InChI Key: MYWVLJZHGIYJKO-UHFFFAOYSA-N
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Description

7-Methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of benzothiopyrimidines

Properties

IUPAC Name

7-methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-14-9-10-16-17(12-14)24-19-18(16)20(23)22(13-21-19)11-5-8-15-6-3-2-4-7-15/h2-4,6-7,13-14H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWVLJZHGIYJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiopyrimidine Core: The initial step involves the cyclization of appropriate thiol and pyrimidine precursors under acidic or basic conditions.

    Alkylation: The benzothiopyrimidine core is then alkylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Phenylpropyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylpropyl chloride with aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiopyrimidine derivatives.

    Substitution: Various substituted benzothiopyrimidine compounds.

Scientific Research Applications

7-Methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one shares similarities with other benzothiopyrimidine derivatives, such as:
    • 7-Methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-one
    • 7-Methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-6-one

Uniqueness

The uniqueness of 7-Methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one lies in its specific substitution pattern and the resulting biological activity

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